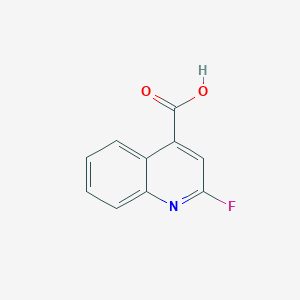

2-Fluoroquinoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6FNO2 |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

2-fluoroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H6FNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) |

InChI Key |

FWTWVFZCVRFHMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoroquinoline 4 Carboxylic Acid and Its Analogues

Classical Synthetic Approaches for Quinoline-4-carboxylic Acid Derivatives

Long-standing methods for constructing the quinoline-4-carboxylic acid core have been instrumental in the field of heterocyclic chemistry. These reactions, often named after their discoverers, provide reliable, albeit sometimes harsh, pathways to these valuable compounds.

Pfitzinger Reaction Variations and Optimized Protocols

The Pfitzinger reaction is a powerful tool for synthesizing quinoline-4-carboxylic acids and their derivatives. thieme-connect.com The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. jocpr.comresearchgate.net The initial step is the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

The versatility of the Pfitzinger reaction allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids by varying both the isatin and the carbonyl reactant. ijsr.net However, the classical conditions, often requiring strong bases and high temperatures, can limit its application with sensitive functional groups. nih.gov To address these limitations, several modifications have been developed. For instance, an improved Pfitzinger reaction using N,N-dimethylenaminones and isatins mediated by trimethylsilyl (B98337) chloride (TMSCl) allows for a one-step synthesis of quinoline-4-carboxylic esters or acids under milder conditions. thieme-connect.com This protocol is notable for its broad substrate scope and the ready availability of starting materials. thieme-connect.com

| Reactants | Conditions | Product | Yield |

| Isatin, Ketone (e.g., benzophenone, acetylacetone) | KOH, reflux | Substituted quinoline-4-carboxylic acid | Moderate to good |

| N-acyl isatins | Base | 2-hydroxy-quinoline-4-carboxylic acids | Not specified |

| Isatins, N,N-dimethylenaminones | TMSCl, alcohol or water | Quinoline-4-carboxylic esters or acids | 61-82% |

Doebner Reaction Applications and Related Condensation Methods

The Doebner reaction provides an alternative and widely used route to quinoline-4-carboxylic acids. This three-component reaction typically involves an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov A significant advantage of the Doebner reaction over the Pfitzinger reaction is the use of more diverse and readily available anilines, allowing for a broader range of substituents on the resulting quinoline (B57606) ring. nih.gov

However, the conventional Doebner reaction often gives low yields when anilines with electron-withdrawing groups are used. nih.govacs.org To overcome this limitation, a modified Doebner hydrogen-transfer reaction has been developed. nih.govnih.gov This improved method demonstrates high substrate generality, tolerating both electron-donating and electron-withdrawing groups on the aniline, and can be performed on a large scale. nih.gov A recently developed eco-friendly, one-pot multicomponent Doebner hydrogen transfer strategy utilizes p-toluenesulfonic acid (p-TSA) as a catalyst in a water and ethylene (B1197577) glycol solvent system, offering mild reaction conditions, excellent conversion rates, and shorter reaction times. tandfonline.com

| Aniline Substituent | Aldehyde | Catalyst | Conditions | Yield |

| Electron-deficient (e.g., 6-(trifluoromethoxy)aniline) | Benzaldehyde | BF₃·THF | 65 °C, 21 h | 82% (large scale) |

| Electron-donating or -withdrawing | Aryl aldehyde | p-TSA | Water/Ethylene Glycol, 50°C | up to 85% |

Gould-Jacobs Synthesis and its Modifications for Quinoline-4-carboxylic Acid Systems

The Gould-Jacobs reaction is a versatile method for the preparation of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to other functionalized quinolines. wikipedia.org The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The Gould-Jacobs reaction has been a key step in the synthesis of various biologically active compounds. mdpi.com Modifications to the traditional thermal conditions have been explored to improve efficiency and yield.

| Reactant 1 | Reactant 2 | Key Steps | Product |

| Aniline | Diethyl ethoxymethylenemalonate | Condensation, Thermal cyclization, Saponification, Decarboxylation | 4-hydroxyquinoline |

Modern and Green Chemistry Synthesis Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the application of modern techniques like microwave-assisted synthesis and metal-catalyzed reactions for the production of quinoline-4-carboxylic acids.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives. For instance, the synthesis of 2-styrylquinoline-4-carboxylic acids has been achieved in good to excellent yields (60-90%) with very short reaction times (2 minutes) under microwave irradiation. researchgate.net This eco-friendly approach often utilizes green chemistry principles. nih.gov

The Gould-Jacobs reaction has also been adapted for microwave synthesis, allowing for single-step reactions that are significantly faster than the traditional multi-hour refluxing methods. jasco.ro Similarly, microwave-assisted iron-catalyzed cyclization has been developed for the rapid and efficient synthesis of quinazolinone derivatives in aqueous media, highlighting the potential for greener synthesis of related heterocyclic systems. rsc.org

| Reaction Type | Reactants | Conditions | Key Advantages |

| Knoevenagel condensation | Quinaldic acid, Arylbenzaldehydes | Microwave, TFA catalyst | Short reaction times, good yields |

| Gould-Jacobs reaction | Aniline, Diethyl ethoxymethylenemalonate | Microwave irradiation | Shorter reaction times, improved yields |

| Multicomponent reaction | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Microwave, Glacial acetic acid | Shorter reaction time, higher yield, easy purification |

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed carbonylation reactions, in particular, offer a direct route to carboxylic acids and their derivatives. youtube.com These reactions typically involve the use of carbon monoxide and a palladium catalyst to introduce a carboxyl group into an organic molecule. youtube.comuniversiteitleiden.nl

In the context of quinoline synthesis, palladium-catalyzed carbonylative cyclization of 2-haloenamines has been employed to produce quinolin-4(1H)-one-3-carboxylates in moderate to good yields. nih.gov This method is valued for its ability to accommodate a variety of substituents on both the benzene (B151609) ring and at the 2-position of the quinoline core. nih.gov The development of these catalytic systems allows for the construction of complex molecules under relatively mild conditions. nih.govuniversiteitleiden.nl

| Substrate | Catalyst System | Conditions | Product | Yield |

| 3-(2-haloarylamino)prop-2-enoates | Palladium catalyst | CO atmosphere, 120 °C | 2-substituted quinolin-4(1H)-one-3-carboxylates | 55-82% |

| Alkenes | Palladium catalyst, Carboxylic acid | Mild conditions | Carboxylic acid anhydrides | Moderate to excellent |

Sustainable Catalysis with Nanoporous Materials (e.g., Polyoxomolybdate Catalysis)

The pursuit of green and sustainable chemical processes has driven research into highly efficient and reusable catalysts. Polyoxometalates (POMs), a class of metal-oxygen cluster anions, have emerged as promising catalysts in organic synthesis due to their tunable acidity, redox properties, and high thermal stability. sciopen.com Their application in the synthesis of N-heterocycles, such as quinolines, highlights their potential for developing environmentally benign manufacturing routes. sciopen.com

Polyoxomolybdates, a subset of POMs, can be employed as catalysts in various reactions. While direct catalysis for the synthesis of 2-Fluoroquinoline-4-carboxylic acid is an area of ongoing research, the principles of POM catalysis in related transformations are well-established. For instance, POMs have been widely investigated for their catalytic activity in the synthesis of various N-heterocyles. sciopen.com Keggin-type heteropolyacids (HPAs), such as those based on molybdenum and tungsten, are particularly effective as both Brønsted and Lewis acid catalysts. sciopen.com

Recent advancements include the development of POM-stabilized platinum (Pt) nanocatalysts for the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. acs.org In this system, a Keggin-type platinum-substituted polyoxometalate is synthesized and, upon reduction, forms highly stable Pt nanocatalysts. acs.org The interface between the Pt nanoparticles and the POM support is crucial for activating hydrogen, demonstrating a sophisticated application of these materials in modifying the quinoline core. acs.org Furthermore, a novel top-down synthetic route enables the scalable production of sub-nanometer molybdenum-oxo clusters, which exhibit high performance as electrocatalysts. rsc.org These polyoxometalate-like clusters offer a new class of highly reactive, earth-abundant catalysts. rsc.org Such catalytic systems could be adapted for various transformations of the quinoline ring, contributing to more sustainable synthetic pathways for its derivatives.

The table below summarizes the characteristics of Polyoxometalate-based catalysts relevant to N-heterocycle synthesis.

| Catalyst Type | Composition Example | Key Properties | Potential Application in Quinoline Synthesis |

| Heteropolyacids (HPAs) | H₃PMo₁₂O₄₀ | Adjustable acidity, High thermal stability, Redox activity | Acid-catalyzed cyclization and condensation reactions. sciopen.com |

| POM-stabilized Nanocatalysts | Pt nanoparticles on Keggin-type polyoxometalate | High stability, Enhanced catalytic activity at the metal-support interface | Selective hydrogenation/modification of the quinoline ring. acs.org |

| Polyoxometalate-like Clusters | Sub-nanometer molybdenum-oxo clusters | High reactivity, Earth-abundant metal | Electrocatalytic transformations and other catalytic reactions. rsc.org |

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods offer unique, green alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents. researchgate.net These energy-input methods can enable challenging transformations, including the direct fluorination of heterocyclic rings.

Photochemical Synthesis: A significant photochemical approach involves an electron-transfer-enabled concerted nucleophilic fluorination of azaarenes like quinoline. nih.govacs.org This method overcomes the high energy barriers associated with traditional nucleophilic aromatic substitution (SNAr) by avoiding the formation of high-energy Meisenheimer intermediates. nih.govacs.org In this process, the excited state of a protonated quinoline is reduced, initiating a chain process involving a concerted transfer of a fluoride (B91410) anion, an electron, and a proton. nih.govacs.org This strategy has been successfully applied to the C–H fluorination of quinolines, yielding a mixture of C4 and C2 fluorinated products, with the C4 position being slightly favored in unsubstituted quinoline. nih.govacs.org The photochemistry of fluoroquinolones has been a subject of interest, primarily due to their phototoxicity, which involves pathways like oxygen activation and various degradation routes. capes.gov.brrsc.org

Electrochemical Synthesis: Electrosynthesis provides another powerful tool for modifying quinoline structures. An electrochemical anodic oxidation method has been described for the regioselective 5,8-difluorination of the quinoline ring using HF:pyridine as both the reagent and supporting electrolyte in an undivided cell. researchgate.net This technique allows for the incorporation of fluorine atoms under room temperature conditions in short reaction times. researchgate.net Additionally, intramolecular oxidative annulation processes performed under electrochemical conditions can yield substituted quinolines from N-substituted o-aminophenylacetylenes in an undivided cell at room temperature. researchgate.net These methods represent efficient and environmentally friendly strategies for accessing complex quinoline derivatives. researchgate.netresearchgate.net

The following table outlines key features of these modern synthetic methods.

| Method | Type | Key Reagents/Conditions | Regioselectivity/Outcome | Reference |

| Concerted Nucleophilic Fluorination | Photochemical | Photosensitizer, Fluoride source (e.g., Selectfluor), Acid | C4 and C2 fluorination of quinolines. nih.govacs.org | nih.govacs.org |

| Anodic Oxidation | Electrochemical | HF:pyridine, Platinum electrodes | 5,8-difluorination of quinolines. researchgate.net | researchgate.net |

| Intramolecular Oxidative Annulation | Electrochemical | N-substituted o-aminophenylacetylenes, Undivided cell | Synthesis of substituted quinolines. researchgate.net | researchgate.net |

Strategies for Regioselective Fluorination at the 2-Position of the Quinoline Ring

Achieving regioselectivity in the fluorination of the quinoline ring is a significant synthetic challenge. While the C4 position is electronically favored for nucleophilic attack, several strategies have been developed to specifically target the C2 position. nih.govacs.org

One of the established methods for C2-selective fluorination is a Chichibabin-type reaction mediated by silver(II) fluoride (AgF₂). nih.govacs.org This approach provides a direct route to 2-fluoroquinolines. Another effective method involves the use of elemental fluorine in combination with iodine. researchgate.netrsc.org This mixture forms, in situ, a species that functions as a source of both iodonium (B1229267) and fluoride ions. The proposed mechanism involves the formation of an N-iodo-heterocyclic intermediate, which is then attacked by a fluoride ion to yield the 2-fluoro-derivative in high yield at room temperature. rsc.org

Furthermore, insights from related heterocyclic systems can inform strategies for quinoline functionalization. For instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position. mdpi.com However, forcing conditions can enable substitution at the C2 position. Understanding the electronic and steric factors that govern this selectivity is crucial for designing reactions that favor C2 functionalization. nih.govacs.orgmdpi.com The development of methods for direct C-H functionalization is a major goal in modern organic chemistry, and efforts in this area are paving the way for more efficient and selective syntheses of functionalized quinolines. nih.gov

The table below summarizes different strategies for the fluorination of the quinoline ring, highlighting the regiochemical outcomes.

| Method | Reagents | Position Selectivity | Description |

| Chichibabin-type Reaction | AgF₂ | C2-selective | A classic method for direct C2-fluorination of azaarenes. nih.govacs.org |

| Elemental Fluorine/Iodine | F₂ / I₂ | C2-selective | In situ generation of an iodonium fluoride-like species leads to high yields of 2-fluoroquinolines. rsc.org |

| Concerted Nucleophilic Fluorination | Photosensitizer, Selectfluor | C4- and C2-fluorination | Photochemical method favoring the C4-position but also producing the C2-isomer. nih.govacs.org |

| Anodic Oxidation | HF:pyridine | 5,8-difluorination | Electrochemical method targeting the benzene ring portion of the quinoline system. researchgate.net |

Derivatization and Functionalization Strategies of 2 Fluoroquinoline 4 Carboxylic Acid

Modifications of the Carboxylic Acid Moiety at C-4

The carboxylic acid group at the C-4 position of the quinoline (B57606) ring is a key site for chemical modification, enabling the creation of a wide array of derivatives through various reactions.

Esterification and Amidation Reactions for Diverse Conjugates

Esterification and amidation are fundamental reactions for modifying the carboxylic acid group of 2-fluoroquinoline-4-carboxylic acid, leading to the formation of esters and amides, respectively. These reactions are widely employed to create conjugates with other molecules, potentially altering the compound's physicochemical properties and biological activity. researchgate.netthermofisher.com

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov For instance, the synthesis of ester derivatives of similar quinoline carboxylic acids has been reported, highlighting the general applicability of this method. nih.gov The formation of an ester can enhance the lipophilicity of the parent molecule, which may influence its ability to cross biological membranes.

Amidation involves the coupling of the carboxylic acid with an amine, often facilitated by a coupling agent to form an amide bond. researchgate.netorganic-chemistry.org This reaction is particularly useful for attaching various molecular fragments, including those with known biological activities, to the quinoline core. The resulting amides can exhibit a range of properties depending on the nature of the coupled amine. The process of direct amidation from carboxylic acids is a well-established method in organic synthesis. mdpi.comyoutube.com

The following table provides examples of esterification and amidation reactions applied to related quinoline carboxylic acid structures.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Ethanol | Esterification | Ethyl ester | nih.gov |

| Moxifloxacin (a fluoroquinolone) | Hydrazine (B178648) hydrate (B1144303) | Amidation | Carbohydrazide (B1668358) | nih.gov |

| Ciprofloxacin (a fluoroquinolone) | Various acyl chlorides | Amidation | N-acylpiperazinyl derivatives | frontiersin.org |

Formation of Acid Halides and Hydrazide Derivatives

The carboxylic acid functionality can be converted into more reactive intermediates, such as acid halides and hydrazides, which serve as versatile building blocks for further derivatization.

Acid halides, typically acid chlorides, are synthesized by treating the carboxylic acid with a halogenating agent like thionyl chloride. nih.gov These highly reactive intermediates can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively.

Hydrazide derivatives are prepared by reacting the carboxylic acid or its ester with hydrazine hydrate. nih.govnih.gov These hydrazides are key intermediates in the synthesis of various heterocyclic systems and can also be condensed with aldehydes and ketones to form hydrazones. nih.gov The hydrazide moiety itself can be a crucial pharmacophore in certain biologically active molecules. nih.gov

The table below summarizes the synthesis of acid halides and hydrazides from quinoline carboxylic acids.

| Starting Material | Reagent | Product | Reference |

| 2-Aryl-3-fluoro-quinoline-4-carboxylic acid derivatives | Thionyl chloride | N-phenylbenzimidoyl chloride derivatives | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid ethyl ester | Hydrazine hydrate | 2-(4-Bromophenyl)quinoline-4-carbohydrazide | nih.gov |

| Moxifloxacin | Hydrazine hydrate | Moxifloxacin carbohydrazide | nih.gov |

Cyclization Reactions Involving the Carboxylic Acid Group for Fused Systems

The carboxylic acid group at C-4 can participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve the initial conversion of the carboxylic acid to a more reactive intermediate, such as a hydrazide, which can then undergo intramolecular or intermolecular cyclization. For example, the reaction of a quinoline carbohydrazide with carbon disulfide can lead to the formation of fused oxadiazolethiol rings, which can be further converted to triazolethiols. nih.gov Such cyclizations significantly alter the three-dimensional structure of the molecule and can lead to compounds with novel biological properties. In some cases, the carboxylic acid itself can directly participate in cyclization reactions under specific conditions to yield fused ring systems. nih.gov

Substitutions and Functionalizations on the Quinoline Ring System

In addition to modifying the carboxylic acid group, the quinoline ring itself provides opportunities for further functionalization, allowing for the introduction of various substituents that can modulate the compound's properties.

Introduction of Heterocyclic Moieties (e.g., Piperazine (B1678402), Thiadiazole)

The introduction of heterocyclic moieties, such as piperazine and thiadiazole, onto the quinoline ring system is a common strategy to enhance biological activity. nih.govnih.govresearchgate.net

Piperazine is often introduced at the C-7 position of the quinoline core, a modification that is well-documented in the chemistry of fluoroquinolone antibacterials. nih.gov The piperazine ring can be further functionalized, for example, by acylation or by linking it to other molecular fragments. nih.gov This allows for the creation of a large library of derivatives with diverse properties.

Thiadiazole rings can also be incorporated into the molecular structure. One approach involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) to form a thiadiazole ring. nih.govjocpr.com This can also be achieved through the cyclization of thiosemicarbazide derivatives. sbq.org.brrsc.org These heterocyclic additions can significantly impact the biological profile of the parent compound.

The table below illustrates the introduction of heterocyclic moieties onto quinoline-related structures.

| Quinoline Derivative | Heterocycle Introduced | Method | Reference |

| Ciprofloxacin | Piperazine | Condensation with N-protected piperazine | nih.gov |

| Norfloxacin/Ciprofloxacin | Thiazole/Thiadiazole | Conjugation via a 2-oxoethyl bridge | nih.govresearchgate.net |

N-1 Position Alkylation and Arylation Strategies

The nitrogen atom at the N-1 position of the quinoline ring is another site for modification. Alkylation and arylation at this position can influence the compound's steric and electronic properties.

N-alkylation is typically achieved by reacting the quinoline with an alkyl halide in the presence of a base. This introduces an alkyl group at the N-1 position, which can be important for biological activity. researchgate.net

N-arylation involves the introduction of an aryl group at the N-1 position. This can be accomplished through various methods, including transition-metal-free procedures involving the reaction with o-silylaryl triflates in the presence of a fluoride (B91410) source. nih.gov Microwave-assisted N-arylation has also been shown to be an efficient method. nih.gov These modifications can lead to compounds with altered biological profiles.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Quinoline Core

The unique electronic landscape of this compound, characterized by the electron-withdrawing nature of the carboxylic acid group, the electronegative fluorine atom, and the heterocyclic nitrogen atom, dictates its reactivity towards aromatic substitution reactions. These substituents significantly influence the electron density of the quinoline ring system, making it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

Electrophilic Aromatic Substitution: A Challenging Transformation

The quinoline ring system is inherently electron-deficient and, therefore, generally resistant to electrophilic aromatic substitution (EAS). The presence of two deactivating groups, the fluorine atom at the C2 position and the carboxylic acid at the C4 position, further diminishes the nucleophilicity of the aromatic core. Consequently, electrophilic substitution on this compound is challenging and typically requires harsh reaction conditions.

| Reaction Type | Reagents | Expected Major Products | Reaction Conditions |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-fluoroquinoline-4-carboxylic acid and 8-Nitro-2-fluoroquinoline-4-carboxylic acid | High temperature, prolonged reaction times |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-fluoroquinoline-4-carboxylic acid and 8-Bromo-2-fluoroquinoline-4-carboxylic acid | Harsh, forcing conditions |

The data in this table is predictive and based on established principles of electrophilic aromatic substitution on deactivated ring systems. Experimental validation is required.

Nucleophilic Aromatic Substitution: A Versatile Functionalization Strategy

In contrast to its inertness towards electrophiles, the this compound scaffold is primed for nucleophilic aromatic substitution (SNAr). The C2 position is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the fluorine atom itself, which is a good leaving group in SNAr reactions. youtube.commasterorganicchemistry.com This reactivity allows for the facile introduction of a wide array of functional groups at the C2 position, making it a cornerstone of derivatization strategies for this compound.

The general mechanism involves the attack of a nucleophile at the C2 carbon, leading to the formation of a stabilized anionic intermediate, known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the quinoline ring, yielding the substituted product.

A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, leading to the corresponding 2-amino, 2-alkoxy, and 2-thioether derivatives. For example, the reaction of this compound with amines such as piperazine has been shown to proceed efficiently, highlighting the utility of this approach for generating structurally diverse analogs. msu.edu

| Nucleophile | Reagent Example | Product Type |

| Amines | Piperazine | 2-(Piperazin-1-yl)quinoline-4-carboxylic acid |

| Alcohols | Sodium Methoxide | 2-Methoxyquinoline-4-carboxylic acid |

| Thiols | Sodium Thiophenolate | 2-(Phenylthio)quinoline-4-carboxylic acid |

The reactions presented are representative examples of nucleophilic aromatic substitution on the this compound core.

This inherent reactivity towards nucleophiles makes SNAr a powerful and predictable tool for the chemical modification of this compound, enabling the synthesis of a vast library of derivatives with potentially novel biological activities.

Reaction Mechanisms and Chemical Reactivity Studies of 2 Fluoroquinoline 4 Carboxylic Acid

Mechanistic Pathways of Key Synthetic Transformations

The synthesis of quinoline (B57606) derivatives, including those with fluorine substitutions, often involves cyclization reactions as a primary method. researchgate.net One of the fundamental approaches to creating the quinoline core, which can be adapted for fluorinated versions, is the condensation of anilines with carbonyl compounds that can provide a three-carbon fragment. researchgate.net For instance, the reaction of anilines with methyl 2-fluoro-3-methoxyacrylate can lead to the formation of 3-fluoro-2-quinolones after treatment with strong acids. researchgate.net

A notable synthetic route for 2-phenyl-quinoline-4-carboxylic acid derivatives starts with isatin (B1672199), which is reacted with an acetophenone (B1666503) in a potassium hydroxide (B78521) solution, followed by acidification. nih.gov This process, a variation of the Doebner-von Miller reaction, provides a direct pathway to the quinoline-4-carboxylic acid scaffold. nih.govresearchgate.net

Direct fluorination of the quinoline ring system presents challenges regarding selectivity. researchgate.net However, methods have been developed to introduce fluorine at specific positions. For example, palladium-catalyzed fluorination of bromoquinolines and reactions of lithiated quinolines with N-fluorobenzenesulfonimide (NFSI) are viable strategies, although they require pre-functionalized starting materials. researchgate.net An alternative approach involves an electron-transfer-enabled concerted nucleophilic fluorination of azaarenes, which can selectively fluorinate quinolines at the C2 and C4 positions. acs.org The selectivity can be influenced by the presence of substituents and the use of Lewis acids, which can sterically hinder reaction at the C2 position by coordinating to the quinoline nitrogen. acs.org

Reactivity Profiles of the Carboxylic Acid Group in Fluorinated Quinoline Systems

The carboxylic acid group is a versatile functional group that can undergo various transformations. msu.edu Its reactivity is characterized by the ability to act as an acid, forming carboxylate salts with bases, and to undergo nucleophilic acyl substitution where the hydroxyl group is replaced by another nucleophile. msu.edu

In the context of fluorinated quinoline systems, the carboxylic acid group at the 4-position is crucial for the synthesis of various derivatives. For example, the carboxylic acid can be converted to an acid chloride, which then serves as a precursor for the formation of amides or esters. libretexts.org This reactivity is fundamental in creating hybrid molecules where the fluoroquinolone core is linked to other heterocyclic systems, a strategy often employed in the development of new therapeutic agents. nih.gov

The presence of the fluorine atom can influence the reactivity of the carboxylic acid group. Fluorine's high electronegativity can affect the electron density of the entire quinoline system, potentially altering the acidity and electrophilicity of the carboxyl group. nih.gov However, the primary reactions of the carboxylic acid group, such as esterification and amidation, remain key transformations for derivatization. nih.govnih.gov

Below is an interactive table summarizing the reactivity of the carboxylic acid group.

| Reaction Type | Reagents | Product |

| Salt Formation | Base (e.g., KOH, NaOH) | Carboxylate Salt |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Acid Chloride |

Influence of Fluorine at the 2-Position on Aromatic Reactivity and Stability

The introduction of a fluorine atom at the 2-position of the quinoline ring has a profound effect on the molecule's reactivity and stability. Fluorine is highly electronegative, and its presence significantly influences the electron distribution within the aromatic system. nih.gov This electronic perturbation can enhance the susceptibility of the quinoline ring to certain reactions.

Specifically, the fluorine at the C2 position makes this position more susceptible to nucleophilic aromatic substitution (SNAr). acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr reactions. acs.org This increased reactivity is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack.

The fluorine substituent can also direct the regioselectivity of other reactions. For example, in nucleophilic substitution reactions of 6-X-5,7,8-trifluoroquinolines, the nature of the nucleophile determines whether the fluorine atoms are displaced or if the attack occurs at the 2-position. researchgate.net The stability of the quinoline ring is also generally enhanced by the presence of a fluorine atom, which can contribute to increased metabolic stability in biological systems. researchgate.net

The following table provides a comparative overview of the reactivity of halogenated pyridines, which serves as a model for understanding the reactivity of 2-fluoroquinoline (B1329933).

| Compound | Relative Rate of Reaction with NaOEt |

| 2-Fluoropyridine | 320 |

| 2-Chloropyridine | 1 |

This data illustrates the significantly higher reactivity of the fluoro-substituted heterocycle in nucleophilic aromatic substitution reactions. acs.org

Investigations into Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions are pivotal in the synthesis of complex heterocyclic systems. In the context of quinoline derivatives, intramolecular cyclization can be a powerful tool for constructing fused ring systems. For instance, intramolecular cyclization of substrates containing an alcohol functional group under acidic conditions can lead to the formation of new ring structures. researchgate.net An unexpected intramolecular cyclization and phosphonylation reaction has been observed in a pyrazolo[3,4-b]quinoline derivative, leading to a tetracyclic system. rsc.org This highlights the potential for complex and sometimes unforeseen transformations in these systems.

Rearrangement reactions also play a significant role in the chemistry of quinoline derivatives. The Beckmann rearrangement, for example, can convert a ketone into an amide, a transformation that could be applied to quinoline precursors. libretexts.org The Favorskii rearrangement allows for the conversion of α-halo ketones into carboxylic acid derivatives, which can involve a ring contraction in cyclic systems. wikipedia.org Another relevant transformation is the Curtius rearrangement, which converts a carboxylic acid, via an acid chloride and an azide (B81097) intermediate, into an amine. libretexts.org These classical rearrangement reactions provide synthetic pathways to modify the quinoline scaffold and introduce different functional groups.

Computational and Theoretical Investigations of 2 Fluoroquinoline 4 Carboxylic Acid

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the fundamental electronic properties of 2-fluoroquinoline-4-carboxylic acid. scirp.org DFT methods, such as B3LYP with a 6-31G* basis set, are employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic structure. scielo.brbvsalud.org These calculations provide insights into the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and stability. scirp.org For quinoline (B57606) derivatives, the calculated HOMO-LUMO energy gap can explain the charge transfer interactions within the molecule, which are often responsible for its biological activity. scirp.org

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electrostatic potential on the molecule's surface. These maps reveal electronegative and electropositive regions, which are critical for understanding intermolecular interactions. For fluoroquinolones, MEPs typically show high electronegativity around the carboxylic acid and the quinolone ring's nitrogen atom, while positive charges are located on the hydrogen atom of the carboxylic acid. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations of Fluoroquinolone Analogs

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and potential for charge transfer. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| MEP Analysis | Maps of electrostatic potential. | Identifies regions prone to electrophilic and nucleophilic attack. |

This table provides a generalized overview based on typical findings for fluoroquinolone compounds.

Molecular Docking Simulations with Relevant Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This method is instrumental in understanding the structure-activity relationships of potential drug candidates. For derivatives of this compound, a common target for molecular docking studies is the bacterial DNA gyrase, a type II topoisomerase. nih.gov

These simulations help to elucidate the binding modes and interactions between the fluoroquinolone scaffold and the active site of the target enzyme. Key interactions often involve hydrogen bonding between the carboxylic acid group of the quinolone and specific amino acid residues in the enzyme's active site, such as Serine and Glutamic acid. brieflands.comresearchgate.net The fluorine atom at the C6 position and substituents at the C7 position of the quinolone ring also play crucial roles in binding affinity and specificity. nih.gov

Docking studies have been employed to design novel fluoroquinolone derivatives with enhanced antibacterial activity. nih.gov By predicting the binding energies and interaction patterns of newly designed compounds, researchers can prioritize the synthesis of molecules with the highest potential for potent biological activity. nih.govbohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules and their interactions with biological targets over time. nih.gov This computational method simulates the movement of atoms and molecules, offering insights into the flexibility of both the ligand and the target protein. nih.gov For this compound and its analogs, MD simulations can be used to study their conformational flexibility and the stability of the ligand-protein complex. nih.gov

MD simulations have been used to investigate the binding of fluoroquinolones to targets like the HERG potassium channel, which is associated with cardiotoxicity. nih.gov These simulations can reveal critical amino acid residues, such as Tyr652 and Phe656, that are important for hydrophobic interactions. nih.gov By understanding the dynamic nature of these interactions, it is possible to design safer fluoroquinolone derivatives with reduced off-target effects.

Conformational analysis through MD simulations can also shed light on the structural changes that occur upon ligand binding. For instance, studies on related benzoic acid derivatives have shown how different conformers can be interconverted, providing a deeper understanding of the molecule's structural landscape. researchgate.net

In Silico Studies of Chemical Stability and Degradation Pathways

Computational methods are valuable for predicting the chemical stability and potential degradation pathways of pharmaceutical compounds. For fluoroquinolones, in silico studies have been conducted to understand their stability under various conditions, such as photolytic and alkaline environments. scielo.brbvsalud.orgscielo.br

DFT calculations can be used to identify structural features that may influence degradation. bvsalud.org For example, the presence of certain ring structures or specific electrostatic charge distributions can affect a molecule's susceptibility to hydrolysis or photodegradation. scielo.brbvsalud.org Studies have shown that fluoroquinolones can be unstable under UV radiation, leading to the formation of polar photodegradation products. scielo.br

By analyzing the electronic properties and bond dissociation energies, computational models can predict the most likely sites for chemical reactions and degradation to occur. This information is crucial for the development of more stable drug formulations and for understanding the environmental fate of these compounds.

Predictive Modeling and Chemoinformatics for Structural Optimization and Design

Predictive modeling and chemoinformatics approaches leverage computational tools and statistical methods to design and optimize new chemical entities. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of compounds with their biological activity.

For fluoroquinolone derivatives, 3D-QSAR models have been developed to predict properties like plasma protein binding rates. nih.gov These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to identify key structural features that influence a particular biological outcome. nih.gov The insights gained from these models can guide the modification of the lead compound to enhance its desired properties, such as increasing genotoxicity against bacteria while reducing adverse effects in humans. nih.gov

Chemoinformatics tools also facilitate the screening of large virtual libraries of compounds to identify potential new drug candidates with improved efficacy and safety profiles. nih.gov These predictive approaches accelerate the drug discovery process by focusing experimental efforts on the most promising molecules.

Structure Activity Relationship Sar Investigations of 2 Fluoroquinoline 4 Carboxylic Acid Derivatives

General Principles of SAR in Quinoline-Based Compound Research

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to predict the biological activity of a molecule based on its chemical structure. collaborativedrug.com In the realm of quinoline-based compounds, SAR analyses have been instrumental in optimizing their therapeutic potential across various applications, including as anticancer, antimalarial, and antibacterial agents. orientjchem.orgresearchgate.net The core principle of SAR lies in the understanding that similar molecules often exhibit similar physical and biological properties. collaborativedrug.com By systematically modifying the quinoline (B57606) scaffold and observing the resulting changes in biological effect, researchers can identify key structural features, or pharmacophores, that are essential for activity. youtube.com

Key general principles that have emerged from SAR studies of quinoline derivatives include:

The Essentiality of the Quinoline Core: The quinoline ring system itself is recognized as a privileged structure in drug design, forming the foundational scaffold for a wide array of biologically active compounds. researchgate.net Its ability to interact with biological targets, often through π-π stacking interactions, is a recurring theme in molecular docking studies. researchgate.net

The Importance of Specific Moieties: For certain activities, specific structural components are non-negotiable. For instance, in the context of quinolone antibacterials, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for their mechanism of action, which involves binding to the DNA gyrase enzyme system. youtube.comslideshare.net

Influence of Physicochemical Properties: Modifications to the quinoline structure can significantly alter its physicochemical properties, such as lipophilicity, which in turn affects its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). youtube.com For example, increasing lipophilicity can enhance cell wall penetration, a desirable trait for antibacterial agents. youtube.com

Stereochemistry and Planarity: The three-dimensional arrangement of atoms can be critical. For some quinolone antibacterials, maintaining planarity between the 4-keto and 3-carboxylic acid groups is a crucial determinant of biological activity. popline.org

The systematic exploration of these principles allows medicinal chemists to rationally design new quinoline derivatives with improved efficacy and reduced toxicity. youtube.com

Positional Effects of Substituents on Scaffold Activity Modulation (e.g., C-2, C-4, N-1)

The biological activity of quinoline derivatives is highly sensitive to the position of various substituents on the quinoline scaffold. Modifications at key positions such as C-2, C-4, and N-1 can dramatically modulate the compound's potency and selectivity. orientjchem.orgresearchgate.net

C-2 Position: Historically, modifications at the C-2 position of the quinolone ring were often considered detrimental to antibacterial activity, with simple substitutions like methyl or hydroxyl groups leading to a loss of potency. popline.org However, more recent research has shown that this is not a universal rule. For instance, the introduction of a ring between the N-1 and C-2 positions has yielded compounds with significant biological activity. popline.org In the context of antimycobacterial agents, replacing a methyl group at the C-2 position with an ethyl or trifluoromethyl group has been shown to reduce inhibitory activity. nih.gov This highlights the nuanced and context-dependent nature of C-2 substitutions.

C-4 Position: The C-4 position is a critical site for modulating the activity of quinoline derivatives. The introduction of a substituent at this position has been shown to enhance the potency of anticancer agents. orientjchem.org For antimalarial agents, the design of 2,4-disubstituted quinoline derivatives with amide or secondary amine linkers at the C-4 position has yielded compounds with significant reductions in parasitemia. tandfonline.com The nature of the group at C-4 is pivotal; for example, the carboxylic acid at the C-3 position and the ketone at the C-4 position in quinolones are directly involved in binding to the DNA gyrase enzyme. youtube.com

N-1 Position: The substituent at the N-1 position of the quinoline ring plays a significant role in influencing the antibacterial activity. Lower alkyl groups at this position are often found in compounds with antibacterial properties. slideshare.net N-propylation of certain 4-quinolone intermediates has been a strategy to generate final products with desired antimicrobial activities. nih.gov

The following table summarizes the general effects of substitutions at these key positions:

| Position | General Effect of Substitution | Example of Modulating Group | Impact on Activity |

| C-2 | Often sensitive; can be detrimental or beneficial depending on the specific substituent and target. popline.orgnih.gov | Methyl, Ethyl, Trifluoromethyl | Can decrease antimycobacterial activity. nih.gov |

| C-4 | Often enhances potency, particularly for anticancer and antimalarial agents. orientjchem.orgtandfonline.com | Amide or secondary amine linkers | Increased antimalarial activity. tandfonline.com |

| N-1 | Influences antibacterial activity. slideshare.net | Lower alkyl groups (e.g., propyl) | Can lead to active antibacterial compounds. slideshare.netnih.gov |

These examples underscore the importance of precise positional control in the design of quinoline-based drugs to achieve the desired therapeutic effects.

Role of Fluoro-Substitution Patterns in Activity and Selectivity Profiles

The introduction of fluorine atoms into the quinoline scaffold is a widely employed strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. tandfonline.com The position of the fluorine substituent is critical and can lead to significant differences in the resulting compound's efficacy and selectivity. researchgate.netnih.gov

One of the most well-known examples of the impact of fluorine substitution is in the class of fluoroquinolone antibacterials. The presence of a fluorine atom at the C-6 position has been shown to dramatically improve antimicrobial activity. youtube.com This enhancement is often attributed to increased lipophilicity, which facilitates greater cell wall penetration. youtube.com Furthermore, a fluorine at C-6 can also significantly boost a compound's antibacterial activity in general. orientjchem.org

However, the effects of fluorination are not limited to the C-6 position. Direct fluorination of quinoline derivatives can occur at various positions, including C-5 and C-8, leading to a mixture of fluorinated products. researchgate.net The specific substitution pattern can fine-tune the compound's properties. For example, in some instances, 6-fluoro substitution in quinolines has been associated with a decrease in antitubercular activity for all alkoxy substituents. nih.gov

Beyond direct interactions, fluorine substitution can also have indirect effects. It can alter the acidity or basicity of nearby functional groups, which can in turn influence binding affinity and bioavailability. tandfonline.comnih.gov The strong electron-withdrawing nature of fluorine can also stabilize certain molecular conformations, potentially leading to more favorable interactions with biological targets. tandfonline.com

Computational studies have further elucidated the role of fluorine, suggesting that its substitution can lead to enhanced binding affinity through increased lipophilicity and favorable halogen bonding interactions with protein residues. nih.gov For instance, the fluorine atom of a ligand can interact with the amide-carbonyl group of protein residues, contributing to the stability of the ligand-receptor complex. nih.gov

The following table provides a snapshot of the influence of fluorine substitution at different positions on the quinoline ring:

| Position of Fluorine | General Impact on Activity | Example |

| C-6 | Generally enhances antibacterial activity. orientjchem.orgyoutube.com | Fluoroquinolones |

| C-5 | Can be introduced through direct fluorination. researchgate.net | 5-fluoroquinoline |

| C-8 | Can be introduced through direct fluorination. researchgate.net | 8-fluoroquinoline |

Correlation of Computational Data with Experimental SAR Observations

The integration of computational methods with experimental Structure-Activity Relationship (SAR) studies has become an indispensable part of modern drug discovery. researchgate.net Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights that can explain and predict experimental findings, thereby guiding the rational design of more effective quinoline derivatives. dovepress.comnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to develop statistically significant models. tandfonline.comdovepress.com These models can predict the activity of newly designed compounds before their synthesis, saving time and resources. tandfonline.com For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents led to the design and synthesis of compounds with significant in vivo activity, thus validating the predictive power of the computational model. tandfonline.com

Molecular docking simulations provide a virtual representation of how a ligand, such as a 2-fluoroquinoline-4-carboxylic acid derivative, might bind to its target protein. dovepress.com These simulations can identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. researchgate.netresearchgate.net For example, docking studies of quinoline hydrazones as antitubercular agents revealed that the amino acid residue TYR158 and the cofactor NAD+ are important for binding to the enoyl-ACP reductase (ENR) enzyme. dovepress.com Such findings often correlate well with experimental observations, where compounds designed to have strong interactions with these residues exhibit higher biological activity.

The synergy between computational and experimental approaches is evident in numerous studies. For example, a good correlation has been observed between computational predictions and in vitro studies of quinoline derivatives as antibacterial and antifungal agents. researchgate.net The development of QSAR models for quinoline-based antimalarial agents has allowed for the correlation of structural features with steric, electrostatic, hydrophobic, and hydrogen bond interactions, providing a roadmap for future drug design. nih.gov

The table below illustrates how computational data can be correlated with experimental SAR observations:

| Computational Method | Type of Data Generated | Correlation with Experimental SAR |

| 3D-QSAR (CoMFA/CoMSIA) | Predictive models of biological activity based on steric and electrostatic fields. tandfonline.comdovepress.com | Predicts the antimalarial activity of newly designed 2,4-disubstituted quinoline derivatives, which is then confirmed by in vivo testing. tandfonline.com |

| Molecular Docking | Identification of key binding interactions (e.g., hydrogen bonds, π-π stacking) between a ligand and its target protein. researchgate.netdovepress.com | Explains the observed antitubercular activity of quinoline hydrazones by showing their interaction with key residues in the active site of the ENR enzyme. dovepress.com |

| In Silico ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. rsc.org | Helps in selecting compounds with favorable pharmacokinetic profiles for synthesis and further testing. rsc.org |

This integrated approach, where computational predictions are experimentally validated and experimental data is used to refine computational models, accelerates the drug discovery process and enhances the probability of success.

Design of SAR Models for Guiding Future Synthetic Efforts

The development of robust Structure-Activity Relationship (SAR) models is a critical step in guiding future synthetic efforts towards the creation of more potent and selective drug candidates. These models, derived from a combination of experimental data and computational analysis, provide a framework for understanding which structural modifications are likely to enhance biological activity. collaborativedrug.com

The design of an effective SAR model for quinoline derivatives begins with the systematic synthesis and biological evaluation of a diverse library of compounds. researchgate.net This initial dataset provides the foundational information needed to identify key structural features and trends. For instance, by synthesizing a series of 2,4-disubstituted quinoline derivatives and testing their antimalarial activity, researchers can begin to build a model that correlates specific substitutions with potency. tandfonline.com

Once a preliminary SAR understanding is established, computational tools can be employed to create more sophisticated predictive models. Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR methods like CoMFA and CoMSIA, are powerful for this purpose. dovepress.comnih.gov These models can generate contour maps that visualize regions where certain physicochemical properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. nih.gov These maps serve as a visual guide for medicinal chemists, suggesting specific modifications to the quinoline scaffold that are likely to improve biological response.

For example, a CoMFA model might indicate that a bulky, electron-donating group is preferred at a particular position on the quinoline ring. This information would then guide the synthesis of new derivatives incorporating such groups. The subsequent experimental testing of these new compounds provides feedback that can be used to refine and improve the predictive power of the QSAR model. nih.gov

Molecular docking studies also play a crucial role in the design of SAR models by providing insights into the binding mode of the ligands with their biological target. dovepress.com By understanding the key interactions at the atomic level, chemists can design modifications that enhance these interactions, leading to increased affinity and potency.

The iterative process of designing, synthesizing, testing, and refining SAR models is a cornerstone of modern drug discovery. youtube.com It allows for a more rational and targeted approach to the development of new therapeutics based on the this compound scaffold and other quinoline derivatives.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Fluoroquinoline-4-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular structure.

¹H NMR: This technique would identify the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons on the quinoline (B57606) ring system would appear in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns revealing their substitution pattern. The carboxylic acid proton would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).

¹³C NMR: A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found in the highly deshielded region (around 160-185 ppm). The carbons of the quinoline ring would appear in the aromatic region (approximately 110-150 ppm), and their specific shifts would be influenced by the fluorine substituent and the carboxylic acid group.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would be a highly sensitive and informative technique. It would show a signal for the fluorine atom at position 2, and the chemical shift and coupling constants to neighboring protons would provide further confirmation of its location and electronic environment.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound. This data would allow for the unambiguous determination of its elemental formula (C₁₀H₆FNO₂).

ESI-MS: Electrospray ionization is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, providing valuable structural information. Characteristic fragmentation patterns for quinoline carboxylic acids often involve the loss of CO₂ from the carboxylic acid group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques like IR and UV-Vis provide information about the functional groups present in a molecule and its electronic properties.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band for the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700 cm⁻¹. Absorptions corresponding to C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1650 cm⁻¹ region. A C-F stretching vibration would also be present, typically in the 1000-1400 cm⁻¹ range.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to the π→π* electronic transitions within the quinoline aromatic system. The position and intensity of these absorption maxima would be characteristic of the 2-fluoroquinoline (B1329933) chromophore.

Development and Validation of Chromatographic Methods (HPLC, LC-MS/MS) for Purity and Quantitative Analysis

Chromatographic methods are essential for assessing the purity of a compound and for its quantitative determination in various matrices.

HPLC: High-performance liquid chromatography, particularly in the reversed-phase mode using a C18 column, would be the method of choice for analyzing this compound. An acidic mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol with a small amount of an acid like formic acid or trifluoroacetic acid, would be used to ensure good peak shape for the carboxylic acid. Detection would likely be performed using a UV detector set at one of the absorption maxima of the compound. A validated HPLC method would demonstrate linearity, accuracy, precision, and specificity for the analysis of this compound.

LC-MS/MS: For highly sensitive and selective quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be employed. This technique combines the separation power of HPLC with the specificity and sensitivity of mass spectrometry. A multiple reaction monitoring (MRM) method would be developed by selecting a specific precursor ion (e.g., [M+H]⁺) and one or more of its characteristic product ions. This would allow for the quantification of this compound at very low concentrations, even in complex sample matrices.

2 Fluoroquinoline 4 Carboxylic Acid As a Versatile Synthetic Building Block in Chemical Synthesis

Utility in the Construction of Complex Heterocyclic Systems

The structure of 2-fluoroquinoline-4-carboxylic acid is primed for the synthesis of more complex, fused heterocyclic systems. The carboxylic acid at the C-4 position is a key functional handle that can be readily transformed into various other groups to facilitate cyclization reactions.

Research has shown that the carboxylic acid group of quinolone cores can be converted into esters, amides, or hydrazides, which then serve as precursors for building new rings. nih.gov For instance, the reaction of quinolone carboxylic acids with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazides. These intermediates can then be reacted with reagents like carbon disulfide to construct five-membered heterocyclic rings such as 1,3,4-oxadiazoles or 1,2,4-triazoles, effectively fusing a new heterocycle onto the original quinoline (B57606) structure. nih.gov This strategy has been employed to create bis-fluoroquinolones, where a heterocyclic ring links two quinolone units. nih.gov

Precursor in the Development of New Chemical Entities

The this compound scaffold is not just a framework for architectural complexity but also a direct precursor for new chemical entities (NCEs) with specific biological functions. Its value is particularly evident in the field of drug discovery, where it has been used as a starting point for inhibitors of key biological targets like histone deacetylases (HDACs). frontiersin.orgnih.gov

HDACs are a class of enzymes linked to cancer, and their inhibition is a promising therapeutic strategy. frontiersin.orgnih.gov In the design of novel HDAC inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid group has been effectively utilized as a "cap" moiety. frontiersin.orgnih.govresearchgate.net This part of the inhibitor molecule interacts with the hydrophobic opening of the HDAC active site. frontiersin.orgnih.gov By starting with this quinoline core, researchers have synthesized and tested a series of compounds, leading to the discovery of molecules with selective inhibitory activity against specific HDAC isoforms, such as HDAC3. frontiersin.orgnih.govfrontiersin.org One such derivative, compound D28, emerged from these efforts as a lead compound for cancer treatment. frontiersin.orgbohrium.com

The development of these NCEs demonstrates a clear synthetic lineage from the parent quinoline carboxylic acid to a potential therapeutic agent. The table below outlines the role of the quinoline scaffold in creating these targeted inhibitors.

| Precursor Scaffold | Resulting New Chemical Entity (Example) | Biological Target | Therapeutic Area |

| 2-Phenylquinoline-4-carboxylic acid | Hydroxamic acid-quinoline hybrid (D28) | Histone Deacetylase 3 (HDAC3) frontiersin.orgnih.gov | Anticancer |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Compound 6e | Aurora A Kinase nih.gov | Anticancer |

This targeted approach, where a known versatile precursor is methodically modified, is a cornerstone of modern drug development, enabling the creation of NCEs with tailored biological activities. frontiersin.orgnih.gov

Application in Scaffold Design and Diversification Strategies

The concept of a "molecular scaffold" is central to combinatorial chemistry and drug discovery, referring to a core structure that can be systematically decorated with various functional groups to create a library of related compounds. This compound is an exemplary scaffold, offering multiple points for chemical diversification. nih.govmdpi.com

The strategic functionalization at different positions allows for a thorough exploration of the chemical space around the quinoline core to optimize biological activity and properties. Key diversification points include:

C2 Position: The C2 position of the quinoline ring can be modified by introducing various aryl or alkyl groups. This has been shown to be critical for the activity of resulting compounds, such as in the development of antibacterial agents and antitubercular molecules targeting DNA gyrase. mdpi.com

C4 Carboxylic Acid: This group is highly versatile. It can be converted into a wide range of derivatives, including esters, amides, and hydrazides. nih.gov These modifications not only influence the molecule's physicochemical properties but also serve as connection points for linking other fragments or building entirely new heterocyclic rings, as seen in the synthesis of 1,3,4-oxadiazole (B1194373) hybrids. nih.gov

C7 Position: In the broader class of fluoroquinolones, the C7 position is a well-established site for modification, often involving the introduction of nitrogen-containing heterocycles like piperazine (B1678402). nih.gov These substitutions are known to be crucial for the antibacterial spectrum and potency of the compounds. nih.gov

Fluoro Group: The fluorine atom itself, while often critical for activity, can also be a site for nucleophilic aromatic substitution, allowing for the introduction of other functionalities, thereby further expanding the diversity of the compound library.

The table below summarizes the key diversification points on the generalized fluoroquinolone carboxylic acid scaffold.

| Scaffold Position | Type of Modification | Purpose of Diversification |

| C2 | Introduction of aryl or alkyl groups mdpi.com | Modulate target binding, explore structure-activity relationships (SAR) |

| C4 (Carboxylic Acid) | Conversion to esters, amides, heterocycles nih.gov | Alter physicochemical properties, link fragments, build fused rings |

| C7 | Addition of N-heterocycles (e.g., piperazine) nih.gov | Enhance antibacterial potency and spectrum |

This ability to systematically and predictably modify the this compound scaffold makes it an invaluable tool in the search for new and improved therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of 2-fluoroquinoline-4-carboxylic acid derivatives?

The Pfitzinger reaction is a foundational method for synthesizing quinoline-4-carboxylic acids. For fluorinated derivatives, introducing fluorine substituents typically occurs via electrophilic fluorination or by using pre-fluorated precursors during cyclization. For example, adamantyl-substituted derivatives can be synthesized by reacting 4-(1-adamantyl)quinoline-2-carboxylic acid intermediates with fluorinated aryl halides under Suzuki-Miyaura coupling conditions . Optimization involves adjusting reaction parameters (e.g., catalyst loading, temperature) and purification via column chromatography or recrystallization to achieve >95% purity.

Q. What analytical techniques are essential for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine position via NMR) and structural integrity.

- X-ray crystallography : Resolves crystal packing and molecular conformation, critical for structure-activity relationship (SAR) studies. For instance, puckering parameters of the quinoline ring (calculated using Cremer-Pople analysis) reveal conformational flexibility .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula.

- HPLC : Assesses purity, especially for intermediates used in biological assays.

Q. How are preliminary biological activities (e.g., antimicrobial) screened for these compounds?

Standard protocols include:

- Broth microdilution assays : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, S. aureus).

- Cell viability assays (MTT/XTT): For anticancer activity screening using cancer cell lines (e.g., HeLa, MCF-7).

- Dose-response curves : To calculate IC values. Fluorinated derivatives often exhibit enhanced bioavailability, which should be validated via parallel artificial membrane permeability assays (PAMPA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve antitubercular activity in fluorinated quinoline derivatives?

SAR studies focus on modifying substituents at positions 2, 4, and 6 of the quinoline core. For example:

- Adamantyl groups at position 4 enhance lipophilicity and target binding to mycobacterial enzymes (e.g., enoyl-ACP reductase) .

- Fluorine at position 2 improves metabolic stability by reducing cytochrome P450-mediated oxidation.

- Methoxy or amino groups at position 6 modulate solubility. Iterative testing in Mycobacterium tuberculosis cultures under aerobic and hypoxic conditions (to mimic latent TB) is critical .

Q. How should researchers address contradictory data in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for cytotoxicity.

- Stability studies : Monitor compound degradation in DMSO/medium via LC-MS over 24–72 hours.

- Off-target profiling : Employ kinase or protease panels to identify unintended interactions. Cross-validate results with orthogonal assays (e.g., time-kill kinetics for antimicrobials) .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- Molecular docking : Screens against targets like DNA gyrase (PDB ID: 1KZN) to prioritize synthetic targets.

- QSAR models : Utilize descriptors (e.g., LogP, polar surface area) to predict absorption and blood-brain barrier penetration.

- ADMET prediction tools : SwissADME or ADMETLab estimate hepatotoxicity, CYP inhibition, and plasma protein binding. Fluorine’s electronegativity often reduces metabolic clearance, which should be validated experimentally .

Q. How can solubility challenges in fluorinated quinoline derivatives be resolved for in vivo studies?

Strategies include:

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) to enhance lipophilicity.

- Nanoformulation : Use of liposomes or polymeric nanoparticles to improve aqueous dispersion.

- Co-solvent systems : Phosphate-buffered saline (PBS) with ≤10% DMSO or cyclodextrin-based solubilization. Preclinical testing in rodent models requires monitoring for excipient toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.